molecular formula C10H11N5O2S B12138901 Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B12138901
M. Wt: 265.29 g/mol
InChI Key: BKQHBRIPRHQTNH-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a synthetic derivative of the 1,2,4-triazole system, characterized by a 4-pyridyl substituent at the 5th position of the triazole ring and a methyl ester group at the thioacetate side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including hepatoprotective, actoprotective, and anti-stress properties .

Properties

Molecular Formula

C10H11N5O2S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-2-4-12-5-3-7/h2-5H,6,11H2,1H3

InChI Key

BKQHBRIPRHQTNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from pyridine-containing hydrazides undergo alkaline cyclization to form 1,2,4-triazole-3-thiols. For example, 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol is synthesized via:

  • Hydrazide formation : Pyridine-4-carboxylic acid hydrazide is treated with phenyl isothiocyanate to form a thiosemicarbazide intermediate.

  • Cyclization : The intermediate is refluxed in 2N NaOH, followed by acidification with HCl to precipitate the triazole-thiol.
    Key conditions :

  • Solvent: Ethanol or water.

  • Temperature: Reflux (80–100°C).

  • Yield: 70–85%.

Alternative Routes via Dithiocarbazinates

Potassium dithiocarbazinates, generated from pyridine hydrazides and carbon disulfide, are condensed with hydrazine under microwave irradiation. This solvent-free method reduces reaction time from hours to minutes (e.g., 15 minutes at 150W).

S-Alkylation of 1,2,4-Triazole-3-thiols

The thiol group undergoes alkylation with methyl chloroacetate to form the target ester. Two predominant methods are documented:

Alkaline Catalysis in Protic Solvents

Procedure :

  • Reagents : 4-Amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol, methyl chloroacetate, KOH.

  • Conditions :

    • Solvent: Methanol or ethanol.

    • Temperature: Reflux (60–80°C).

    • Duration: 2–5 hours.

  • Workup : The product is purified via recrystallization from methanol or ethanol.
    Yield : 60–75%.

Silver Nitrate-Mediated Alkylation

A modified approach uses AgNO₃ to facilitate S-alkylation:

  • Reagents : Triazole-thiol, methyl chloroacetate, AgNO₃.

  • Conditions :

    • Solvent: Methanol.

    • Temperature: Room temperature.

    • Duration: 1 hour.
      Advantages : Higher selectivity and reduced side reactions.
      Yield : 68%.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Methanol vs. Ethanol : Methanol provides faster reaction kinetics due to higher polarity, but ethanol reduces ester hydrolysis risks.

  • Base role : KOH deprotonates the thiol, enhancing nucleophilicity for alkylation.

Temperature and Reaction Time

  • Reflux vs. room temperature : Reflux accelerates alkylation but may degrade heat-sensitive intermediates.

  • Microwave assistance : Reduces cyclization time from 5 hours to 15 minutes.

Analytical Validation and Characterization

Structural Confirmation

  • ¹H NMR : Key signals include:

    • Pyridyl protons: δ 8.5–8.7 ppm (doublet).

    • Methyl ester: δ 3.7 ppm (singlet).

    • Triazole NH₂: δ 5.8 ppm (broad).

  • ESI-MS : Molecular ion peak at m/z 292 [M+H]⁺.

Purity Assessment

  • HPLC : Methods use C18 columns with mobile phases of acetonitrile/water (70:30) and 0.1% formic acid.

  • Retention time : ~4.4 minutes.

Comparative Data Table: Synthesis Methods

MethodReagentsConditionsYieldSource
Alkaline alkylationKOH, MeOH, methyl chloroacetateReflux, 3 hours70%
AgNO₃-mediatedAgNO₃, MeOH, methyl chloroacetateRoom temp, 1 hour68%
Microwave cyclizationHydrazine, NaOH150W, 15 minutes85%

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group (-NH₂) at position 4 of the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Compound+RCOClBase (e.g., TEA)Compound-CO-R+HCl\text{Compound} + \text{RCOCl} \xrightarrow{\text{Base (e.g., TEA)}} \text{Compound-CO-R} + \text{HCl}

Key Observations :

  • Reactions proceed in polar aprotic solvents (e.g., DMF) at 0–25°C.

  • Acetylated derivatives show enhanced lipophilicity, improving membrane permeability in bioactive analogs .

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) linkage participates in nucleophilic substitution with alkyl halides or amines:

Compound+R-XBaseCompound-S-R+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Compound-S-R} + \text{HX}

Research Findings :

  • Alkylation with methyl iodide yields sulfonium salts, which are intermediates in further functionalization .

  • Substitution with hydrazine forms thiohydrazides, pivotal for synthesizing hydrazone derivatives .

Cyclization Reactions

The triazole ring facilitates cyclization under basic or acidic conditions. For instance, heating with NaOH induces ring expansion:

CompoundΔ,2M NaOHTriazolo[1,5-а]pyridine derivatives\text{Compound} \xrightarrow{\Delta, \, 2 \, \text{M NaOH}} \text{Triazolo[1,5-а]pyridine derivatives}

Data :

  • Cyclization efficiency depends on the electron-withdrawing effect of the pyridyl group (yields: 60–85%) .

  • Products exhibit planar aromatic systems confirmed by X-ray diffraction .

Coordination with Metal Ions

The sulfur and pyridyl nitrogen atoms act as ligands for metal complexes:

Metal SaltReaction ConditionsProduct Characteristics
HgCl₂Methanol, RTLinear geometry, S-Hg-S bonds
AgNO₃Aqueous NaOHTetrahedral coordination

Applications : Metal complexes display enhanced antimicrobial activity compared to the parent compound .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid:

CompoundHCl (aq), Δ2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid\text{Compound} \xrightarrow{\text{HCl (aq), } \Delta} \text{2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid}

Kinetics :

  • Hydrolysis follows pseudo-first-order kinetics with t1/2=2.5ht_{1/2} = 2.5 \, \text{h} at pH 1.5.

  • Acidic conditions favor complete conversion (>95%).

Reactivity Comparison with Analogues

Structural FeatureReactivity TrendExample Reaction
4-Pyridyl substituent Higher electron deficiency → faster acylation85% yield vs. 72% for 2-pyridyl
Thioether vs. Ether Thioether: 10× faster nucleophilic substitutionkrel=10.2k_{\text{rel}} = 10.2

Biological Activity via Reactive Intermediates

  • α-Synuclein inhibition : Ethyl ester derivatives (e.g., 15 in ) reduce fibrillization by 40% at 10 μM, attributed to thioester-mediated H-bonding with Lys residues .

  • Antimicrobial action : Acetamide derivatives (e.g., 5g in ) show MIC = 8 μg/mL against S. aureus via triazole-thioether synergy .

Stability Under Ambient Conditions

  • No decomposition observed after 6 months at 25°C (HPLC purity >98%) .

  • Photodegradation occurs under UV light (λ=254nm\lambda = 254 \, \text{nm}), forming pyridyl sulfoxide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate has been investigated for its effectiveness against various microbial strains. Notably, derivatives of this compound have shown the ability to inhibit metabolic enzymes and possess antioxidant properties .

Case Study: Antifungal Activity
A study demonstrated that triazole derivatives with similar structures exhibited greater antifungal activity than traditional treatments like fluconazole, particularly against Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 25 µg/mL.

Anticancer Potential

The compound has also been studied for its anticancer properties. The mechanism of action is believed to involve binding to specific enzymes or receptors, influencing their activity through interactions such as hydrogen bonding and π-π stacking .

Case Study: Cytotoxicity Evaluation
In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cells. For instance, research involving molecular hybrids containing triazole rings demonstrated significant cytotoxic effects against various human cancer cell lines, including breast and colon cancer .

Material Science Applications

This compound's structural attributes allow it to be utilized in material science for developing new materials with specific properties. Its ability to form stable complexes with metals can be harnessed in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Triazole Derivatives

The pharmacological and toxicological profiles of 1,2,4-triazole derivatives are highly dependent on substituents at the 5th position of the triazole ring and the nature of the counterion or ester group. Below is a detailed comparison with key analogs:

Key Observations

Thiophen-2-ylmethyl derivatives exhibit stronger stress-protective effects but higher toxicity (moderate LC50) compared to morpholinomethyl or pyridyl analogs . Morpholinomethyl substituents enhance hepatoprotective and antioxidant activities, likely due to improved solubility and target binding .

Counterion/Ester Impact :

  • Potassium/sodium salts show rapid absorption but shorter half-lives, whereas morpholinium salts (e.g., Tiometrizol) demonstrate prolonged activity in cerebral models .
  • Methyl esters (as in the target compound) may improve lipophilicity and blood-brain barrier penetration compared to ionic salts.

Toxicity Trends :

  • Sodium/potassium salts with bulky aromatic substituents (e.g., thiophen-2-ylmethyl) exhibit moderate toxicity, while morpholinium/pyridyl derivatives are generally low-toxic .

Biological Activity

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections explore its synthesis, biological mechanisms, and research findings.

Molecular Formula: C₁₂H₁₄N₄S

Molecular Weight: 238.248 g/mol

CAS Number: 38634-05-8

The compound features a triazole ring substituted with a pyridyl group and a thiol moiety, which enhances its reactivity and biological interactions. The presence of these functional groups is crucial for its biological activity, enabling interactions with various biomolecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as A375 (human malignant melanoma) and HCT116 (human colon cancer) through various mechanisms:

  • Mechanisms of Action:
    • Inhibition of Enzymatic Activity: Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have been linked to reduced cancer cell growth .
    • Molecular Docking Studies: These studies suggest that the compound may inhibit tyrosine kinases involved in cancer progression .

Antimicrobial Activity

The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antimicrobial applications:

  • Activity Against Mycobacterium tuberculosis: Similar triazole derivatives have shown varying degrees of inhibition against this pathogen, suggesting potential for further investigation in tuberculosis treatment .

Case Studies and Experimental Evidence

  • Synthesis and Characterization:
    • This compound was synthesized using standard organic synthesis techniques involving hydrazine derivatives and carbon sulfide reactions. Characterization was performed using NMR spectroscopy to confirm the structure .
  • Biological Assays:
    • In vitro assays using MTT and LDH methods revealed that the compound exhibits significant antiproliferative activity against various cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic use .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
This compoundAnticancerA375 (melanoma)15.0
4-Amino-5-(4-pyridyl)-triazole derivativeAntimicrobialMycobacterium tuberculosis>50
Triazole analogsAnticancerHCT116 (colon cancer)18.76

Q & A

Q. Why do studies report both stress-protective and pro-oxidant effects?

  • Methodological Answer: The compound’s thiol group acts as a redox modulator. At low concentrations, it scavenges ROS (reducing lipid peroxidation), while high concentrations deplete glutathione, inducing oxidative stress. Measure GSH/GSSG ratios and catalase activity to contextualize dose-response relationships .

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